molecular formula C23H18N2O5S B2542837 3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892738-00-0

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2542837
CAS No.: 892738-00-0
M. Wt: 434.47
InChI Key: TYBMXCRCNQAABV-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, and a hydroxy group attached to a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and benzylation. One common synthetic route is as follows:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Sulfonylation: The quinoline intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Benzylation: The final step involves the benzylation of the sulfonylated quinoline intermediate using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have similar biological activities.

    Quinoline derivatives: Compounds like quinoline-2,4-dione and 4-hydroxyquinoline share the quinoline core structure.

Uniqueness

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is unique due to the combination of the benzenesulfonyl group, benzyl group, and hydroxy group on the quinoline core

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-20-18-12-11-16(22(27)24-14-15-7-3-1-4-8-15)13-19(18)25-23(28)21(20)31(29,30)17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMXCRCNQAABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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